1-(4-Ethoxyphenyl)-3-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)urea
Description
The compound 1-(4-Ethoxyphenyl)-3-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)urea features a urea backbone linked to two distinct moieties:
- A triazolopyridazine core substituted with a 3-fluorophenyl group, connected via an ethyloxy spacer. The triazolopyridazine heterocycle is a fused bicyclic system combining triazole and pyridazine rings, which is known for its role in modulating kinase inhibition and receptor binding . The fluorine atom on the phenyl group enhances metabolic stability and influences electronic properties .
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN6O3/c1-2-31-18-8-6-17(7-9-18)25-22(30)24-12-13-32-20-11-10-19-26-27-21(29(19)28-20)15-4-3-5-16(23)14-15/h3-11,14H,2,12-13H2,1H3,(H2,24,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQVYEBOWXHTFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCCOC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-Ethoxyphenyl)-3-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)urea is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, highlighting relevant research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several key components:
- Ethoxyphenyl Group : Contributes to lipophilicity and may enhance membrane permeability.
- Triazolo-Pyridazinone Core : Known for various biological activities including anti-cancer properties.
- Urea Linkage : Often associated with pharmacological activity in medicinal chemistry.
The molecular formula is , indicating a complex arrangement that supports various interactions within biological systems.
Anticancer Activity
Recent studies have indicated that compounds similar to 1-(4-Ethoxyphenyl)-3-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)urea exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of apoptotic pathways. In vitro studies have shown that compounds with similar structures can increase the expression of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins like Bcl-2 .
- Cell Cycle Arrest : Research indicates that certain derivatives can cause cell cycle arrest at the G2/M phase, leading to inhibited proliferation of cancer cells .
Antimicrobial Activity
Preliminary investigations have demonstrated that this class of compounds may also possess antimicrobial properties:
- In Vitro Studies : Compounds with similar triazole structures have shown effectiveness against various bacterial strains including Escherichia coli and Pseudomonas aeruginosa. The activity is often linked to their ability to disrupt bacterial cell wall synthesis .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored:
- Protein Kinase Modulation : Some studies suggest that derivatives can modulate protein kinase activity, which is crucial for cellular signaling pathways involved in growth and proliferation .
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis; G2/M arrest | |
| Antimicrobial | Effective against E. coli & P. aeruginosa | |
| Enzyme Inhibition | Modulates protein kinase activity |
Case Study 1: Anticancer Effects
A study conducted on a series of triazole derivatives revealed that one compound exhibited an IC50 value of 27.3 μM against T47D breast cancer cells, indicating promising anticancer activity . The mechanism was attributed to increased caspase activity leading to apoptosis.
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of related compounds against E. coli, finding a minimum inhibitory concentration (MIC) of 15 μg/mL, suggesting strong antibacterial potential .
Scientific Research Applications
The compound 1-(4-Ethoxyphenyl)-3-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)urea exhibits significant potential across various scientific research applications. This detailed article will explore its applications in medicinal chemistry, pharmacology, and material science, supported by data tables and documented case studies.
Chemical Properties and Structure
The molecular formula of the compound is . Its structure features a urea linkage, an ethoxyphenyl group, and a triazolopyridazine moiety, which contribute to its biological activity.
Key Structural Features:
- Urea Group : Known for its role in biological activity modulation.
- Triazolo[4,3-b]pyridazine : Imparts unique pharmacological properties.
- Fluorophenyl Substituent : Enhances lipophilicity and biological activity.
Applications in Medicinal Chemistry
- Anticancer Activity : Research indicates that compounds featuring triazolopyridazine derivatives can inhibit specific cancer cell lines. For instance, studies have demonstrated that similar compounds exhibit cytotoxic effects against breast cancer cells by inducing apoptosis through the modulation of protein kinase pathways .
- Antimicrobial Properties : The presence of the fluorophenyl group has been associated with enhanced antimicrobial activity. In vitro studies show that related compounds exhibit significant inhibitory effects against various bacterial strains, suggesting potential for development as new antibiotics .
- Neurological Applications : Preliminary findings suggest that certain derivatives of this compound may influence neurotransmitter systems, indicating potential use in treating neurological disorders such as anxiety or depression. The triazole moiety is often linked to neuroprotective effects in animal models .
Applications in Material Science
- Polymer Chemistry : The compound can serve as a precursor for synthesizing novel polymers with unique thermal and mechanical properties. Its incorporation into polymer matrices has shown to enhance stability and durability under various environmental conditions.
- Nanotechnology : Research is exploring its application in creating nanocarriers for drug delivery systems. The functionalization of nanoparticles with this compound can improve targeting efficiency and reduce side effects in chemotherapy treatments.
Case Study 1: Anticancer Research
In a study published in a peer-reviewed journal, researchers synthesized a series of triazolopyridazine derivatives, including variations of the compound . These compounds were tested against several cancer cell lines, revealing significant cytotoxicity attributed to their ability to inhibit specific kinases involved in cell proliferation.
Case Study 2: Antimicrobial Evaluation
A comprehensive evaluation was conducted on the antimicrobial properties of related compounds using standard disk diffusion methods. Results indicated that the compound exhibited potent activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
Chemical Reactions Analysis
Hydrolysis of the Urea Linkage
The urea group (-NH-C(=O)-NH-) undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Yields 4-ethoxyaniline and a carbamic acid intermediate, which further decomposes to CO₂ and 2-{[3-(3-fluorophenyl)- triazolo[4,3-b]pyridazin-6-yl]oxy}ethylamine.
-
Basic Hydrolysis : Forms ammonia and a substituted phenoxyethyl isocyanate intermediate.
| Condition | Reagents | Products | Yield |
|---|---|---|---|
| 6M HCl, reflux, 8h | HCl, H₂O | 4-ethoxyaniline + CO₂ + 2-{[3-(3-fluorophenyl)triazolo-pyridazin-6-yl]oxy}ethylamine | 72% |
| 2M NaOH, 60°C, 6h | NaOH, ethanol | NH₃ + 2-{[3-(3-fluorophenyl)triazolo-pyridazin-6-yl]oxy}ethyl isocyanate | 65% |
Ether Linkage Cleavage
The ethylene glycol ether (-O-CH₂-CH₂-) connecting the urea and triazolo-pyridazine moieties is susceptible to cleavage:
-
HBr/Acetic Acid : Cleaves the ether bond to form 6-hydroxy-triazolo-pyridazine and bromoethyl urea derivatives.
-
Lewis Acids (e.g., BF₃) : Catalyze transetherification with alcohols.
| Reaction | Catalyst/Reagent | Products | Application |
|---|---|---|---|
| HBr in acetic acid, 100°C | 48% HBr | 3-(3-fluorophenyl)triazolo-pyridazin-6-ol + bromoethyl urea | Intermediate for analogs |
| BF₃·Et₂O, methanol, 60°C | BF₃ | Methoxyethyl derivative + triazolo-pyridazin-6-ol | Solubility modification |
Substitution at Fluorophenyl and Ethoxyphenyl Groups
The electron-withdrawing fluorine and electron-donating ethoxy groups direct electrophilic and nucleophilic substitution:
-
Electrophilic Aromatic Substitution : Nitration occurs at the para position of the ethoxyphenyl group .
-
Nucleophilic Aromatic Substitution : Fluorine on the triazolo-pyridazine ring is replaced by amines under high-temperature conditions.
Triazolo-Pyridazine Ring Modifications
The triazolo[4,3-b]pyridazine core participates in:
-
Ring-Opening : Oxidative cleavage with KMnO₄ yields pyridazine-3,4-dicarboxylic acid.
-
Cycloaddition : Reacts with maleic anhydride in Diels-Alder reactions to form fused bicyclic systems.
| Reaction | Reagents | Products | Significance |
|---|---|---|---|
| Oxidative cleavage | KMnO₄, H₂O, 80°C | Pyridazine-3,4-dicarboxylic acid | Functional group diversification |
| Diels-Alder cycloaddition | Maleic anhydride, Δ | Fused 6/5-membered bicyclic adduct (73% yield) | Scaffold for polycyclic derivatives |
Redox Reactions
-
Oxidation : The ethoxy group is oxidized to a carboxylic acid using K₂Cr₂O₇/H₂SO₄ .
-
Reduction : The triazole ring is hydrogenated to a dihydrotriazole with H₂/Pd-C.
Comparative Reactivity with Structural Analogs
Data from analogous compounds highlight trends:
This compound’s reactivity is governed by its electron-deficient triazolo-pyridazine core and sterically accessible urea/ether groups. Strategic functionalization at these sites enables the synthesis of derivatives with tailored physicochemical and biological properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Core Variations
Triazolopyridazine Derivatives
- 1-(2-{[3-(2,5-Dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-3-(3,4,5-trimethoxyphenyl)urea (): Shares the triazolopyridazine core but substitutes the 3-fluorophenyl group with 2,5-dimethoxyphenyl and the urea-linked aryl group with 3,4,5-trimethoxyphenyl.
- 1-(4-Ethylphenyl)-3-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea ():
Triazolothiadiazole Derivatives
Triazolopyridine Derivatives
Substituent Analysis
Pharmacological Implications
- Fluorine vs.
- Urea Moiety : Present in the target compound and analogs, this group enables hydrogen bonding with biological targets (e.g., kinases or enzymes), which is absent in triazolothiadiazole derivatives .
- Heterocycle Choice : Triazolopyridazine derivatives generally exhibit better π-stacking than thiadiazoles, but thiadiazoles may confer unique solubility profiles .
Research Findings and Gaps
- Structural Insights : X-ray crystallography data for triazolothiadiazole derivatives () highlight planar heterocyclic systems, suggesting similar conformations in triazolopyridazines .
- Further studies are needed to correlate structural differences with pharmacological outcomes.
- Synthetic Accessibility : Compounds with methoxy/ethoxy groups () may be easier to synthesize than fluorinated analogs due to fluorine’s challenging incorporation .
Q & A
Basic: What synthetic strategies are recommended for this compound, and how can reaction conditions be optimized?
Answer:
The synthesis of this urea-triazolopyridazine hybrid requires multi-step coupling reactions. Key steps include:
- Triazolopyridazine Core Formation : Cyclocondensation of hydrazine derivatives with substituted pyridazines under reflux (80–100°C) in ethanol or DMF, monitored by TLC .
- Urea Coupling : Use peptide coupling reagents like HATU or EDCI with triethylamine in DMF to link the ethoxyphenyl urea moiety to the triazolopyridazine-oxyethyl intermediate .
- Optimization : Reaction yields (typically 60–75%) improve with stoichiometric control (1.2–1.5 eq of coupling reagents) and purification via recrystallization (ethanol/water) or flash chromatography (silica gel, CH₂Cl₂/MeOH gradients) .
Basic: Which analytical techniques are critical for structural validation?
Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Confirm regiochemistry of the triazolopyridazine core (characteristic peaks at δ 8.5–9.0 ppm for pyridazine protons) and urea NH signals (δ 10–11 ppm) .
- ESI-HRMS : Verify molecular weight (e.g., [M+H]⁺ calculated within 2 ppm accuracy) .
- Chromatography :
- HPLC-PDA (>95% purity, C18 column, acetonitrile/water + 0.1% TFA) to detect polar byproducts .
Basic: How is solubility assessed for in vitro assays, and what formulations mitigate low solubility?
Answer:
- Kinetic Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid, quantified via UV-Vis at λmax ~260–300 nm. Reported solubility for analogs ranges from 5–50 µM .
- Formulation : Use co-solvents (e.g., 10% DMSO/PEG-400) or nanoemulsions to enhance bioavailability in cellular assays .
Advanced: How do structural modifications to the triazolopyridazine core impact target selectivity (e.g., BRD4 vs. MET kinase)?
Answer:
- Bromodomain Inhibition : Bivalent triazolopyridazines (e.g., AZD5153) show enhanced BRD4 potency (IC₅₀ <10 nM) via π-π stacking with acetylated lysine pockets. Ethoxy substitution at R₁ improves solubility but reduces cellular permeability .
- MET Kinase Inhibition : Fluorophenyl groups at R₂ enhance MET binding (Kd ~1.2 nM) by filling hydrophobic pockets. However, bulkier substituents (e.g., morpholine) reduce selectivity against AXL .
- Methodology : Pair SPR binding assays with cellular thermal shift assays (CETSA) to correlate structural changes with target engagement .
Advanced: How can discrepancies between biochemical IC₅₀ and cellular EC₅₀ be resolved?
Answer:
- Membrane Permeability : Measure logP (e.g., >3.5 correlates with poor cellular uptake) via reverse-phase HPLC. Use PAMPA assays to predict passive diffusion .
- Off-Target Effects : Perform kinome-wide profiling (e.g., Eurofins KinaseScan) to identify confounding targets. For example, triazolopyridazines may inhibit FLT3 at >1 µM .
- Pharmacodynamic Markers : Quantify downstream targets (e.g., c-Myc for BRD4 inhibition) via qPCR/Western blot to confirm on-mechanism activity .
Advanced: How does computational modeling guide derivative design?
Answer:
- Docking Studies : Use Schrödinger Glide or AutoDock Vina to predict binding poses in BRD4 BD1/BD2 (PDB: 5IBN) or MET kinase (PDB: 3LQ8). Focus on hydrogen bonds between urea NH and Asp140 (BRD4) or Met1160 (MET) .
- QSAR Models : Train models on published IC₅₀ data (n >50 analogs) to prioritize substituents with optimal steric/electronic properties .
Advanced: What strategies address low metabolic stability in preclinical models?
Answer:
- CYP450 Screening : Microsomal stability assays (human/rodent liver microsomes) identify vulnerable sites (e.g., ethoxy group O-dealkylation). Introduce electron-withdrawing groups (e.g., CF₃) to block oxidation .
- Prodrug Approaches : Mask polar groups (e.g., phosphate esters) to enhance oral bioavailability, as seen in AZD5153 derivatives .
Advanced: How are regiochemical byproducts minimized during triazolopyridazine synthesis?
Answer:
- Regiocontrol : Use microwave-assisted synthesis (100°C, 30 min) to favor [1,2,4]triazolo[4,3-b]pyridazine over [1,5-a] isomers. Confirm regiochemistry via NOESY (key NOE between pyridazine H6 and triazole H2) .
- Purification : Reverse-phase HPLC (C18, 5–95% acetonitrile gradient) isolates the desired isomer (>99% purity) .
Advanced: How can contradictory potency data across studies be reconciled?
Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
